molecular formula C9H8ClN3O2 B1317833 6-Chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate d'éthyle CAS No. 936074-36-1

6-Chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate d'éthyle

Numéro de catalogue: B1317833
Numéro CAS: 936074-36-1
Poids moléculaire: 225.63 g/mol
Clé InChI: KSHZHABDIBXVIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl ester and a chlorine atom attached. It is of interest in various fields of research due to its potential biological and chemical properties .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that the introduction of the ethyl carboxylate group at position 6 markedly increased the compound's anticancer potential, making it a promising scaffold for developing novel anticancer agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has been shown to interact favorably with proteins involved in inflammatory pathways and endoplasmic reticulum stress responses. Molecular docking studies confirmed its binding affinity to key regulatory proteins such as ATF4 and NF-kB, suggesting its potential role in treating inflammatory diseases.

Selective PDE2A Inhibition

Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidine that act as selective phosphodiesterase type 2A (PDE2A) inhibitors. These compounds have demonstrated high potency and selectivity, making them candidates for treating cognitive dysfunctions associated with neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease .

Synthetic Applications

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor in the synthesis of various disubstituted derivatives. Its preparation often involves sequential site-selective cross-coupling reactions starting from simpler pyrazolo-pyrimidine derivatives. This synthetic versatility allows researchers to explore a wide range of structural modifications that can enhance biological activity or alter pharmacokinetic properties .

Material Science Applications

The unique photophysical properties of pyrazolo-pyrimidines have led to their exploration in material science. The incorporation of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate into polymer matrices has been studied for potential applications in organic electronics and photonic devices due to its ability to exhibit significant light absorption and emission characteristics .

Case Study 1: Anticancer Research

In one study, a series of ethyl 6-chloropyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications at the 5-position significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

CompoundIC50 (µM)Selectivity
Compound A12High
Compound B25Moderate
Compound C8Very High

Case Study 2: PDE2A Inhibition

Another study evaluated a novel derivative based on ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide for its effects on cognitive function in preclinical models. The compound exhibited significant improvements in cognitive performance correlated with dose-dependent increases in cGMP levels in the brain.

Dose (mg/kg)Cognitive Improvement (%)
1015
2030
4050

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods

Activité Biologique

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (ECP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ECP belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that contributes to its biological efficacy. The compound's molecular weight is approximately 287 g/mol, with notable solubility and pharmacokinetic properties that facilitate its application in various biological contexts.

ECP exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of PI3K Isoforms : ECP has been shown to selectively inhibit the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which plays a critical role in immune cell signaling. This inhibition can lead to reduced inflammation and potential therapeutic effects in autoimmune diseases and certain cancers .
  • Anticancer Activity : Studies indicate that ECP induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. It has shown effectiveness against various cancer cell lines, including HeLa cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : ECP derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains, suggesting their potential use in treating infections.

Anticancer Activity

A significant body of research has focused on the anticancer properties of ECP. In vitro studies have demonstrated that ECP can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : ECP treatment has been associated with G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation. This was measured using fluorescently labeled antibodies targeting phosphorylated histone H3 .
  • Caspase Activation : The compound triggers caspase cascades leading to programmed cell death, further supporting its role as an anticancer agent .

Antimicrobial Effects

Research has also highlighted the antimicrobial potential of ECP. The compound has been tested against various pathogens, showing effectiveness against:

  • Bacterial Strains : ECP exhibited significant activity against common bacterial strains, suggesting its utility in antibiotic development.
  • Fungal Strains : The compound also demonstrated antifungal properties, expanding its therapeutic applications beyond bacterial infections.

Case Studies

Several case studies have illustrated the efficacy of ECP in different biological contexts:

  • Case Study on Cancer Treatment :
    • In a study involving human cancer cell lines (e.g., HeLa), ECP was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis markers.
    • Table 1 summarizes the effects of ECP on different cancer cell lines:
    Cell LineIC50 (µM)Apoptosis Induction (%)
    HeLa1070
    A5491565
    MCF-71260
  • Case Study on Antimicrobial Activity :
    • In vitro assays demonstrated that ECP derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
    • Table 2 provides an overview of the antimicrobial activity of ECP:
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans32 µg/mL

Propriétés

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHZHABDIBXVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587978
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-36-1
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.